2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose

Description

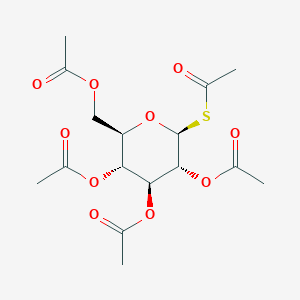

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929370 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13639-50-4, 6806-56-0 | |

| Record name | NSC409737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a protected thioglycoside of significant interest in carbohydrate chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile intermediate in the synthesis of complex glycans and glycoconjugates.

Chemical Identity and Structure

This compound is a fully protected derivative of a thiohexopyranose. The hexopyranose core can exist as various stereoisomers, with the glucose (gluco-) and galactose (galacto-) configurations being the most common in biochemical contexts. The molecule features acetyl protecting groups on all four hydroxyl groups (positions 2, 3, 4, and 6) and an acetyl group on the anomeric sulfur atom (position 1), forming a thioacetate. This per-O-acetylation renders the molecule soluble in a wide range of organic solvents and stabilizes it for various chemical transformations. The anomeric thioacetate group makes it a valuable glycosyl donor in the synthesis of thioglycosides and oligosaccharides.

The general structure is depicted below, with the pyranose ring in a chair conformation. The specific stereochemistry of the hydroxyl groups on the pyranose ring defines the parent sugar (e.g., glucose, galactose).

Molecular Formula: C₁₆H₂₂O₁₀S[1]

Molecular Weight: 406.41 g/mol

Physicochemical and Spectroscopic Data

Precise physicochemical data for this compound is not extensively reported in publicly available literature. However, data for closely related and structurally similar compounds provide valuable comparative insights into its expected properties. The following tables summarize key data for relevant acetylated thioglycosides.

Table 1: Physicochemical Properties of Related Acetylated Thioglycosides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | C₁₄H₂₀O₉S | 364.37 | 114-116 |

| 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | C₂₁H₂₆O₉S | 454.49 | 115-117[2] |

| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | C₂₀H₂₄O₉S | 440.46 | 69-74 |

Table 2: Spectroscopic Data for a Related Compound: 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose

| Data Type | Description |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.90, 1.94, 1.98, 2.09 (4 s, 12H, 4OAc), 3.29 (s, 3H, CH₃), 3.42 (s, 3H, CH₃), 3.93–3.96 (m, 2H, H-6), 4.25 (t, 1H, H-5), 5.22 (t, 1H, H-4), 5.28 (t, 1H, H-3), 5.36 (t, 1H, H-2), 5.79 (d, J = 10 Hz, 1H, H-1)[3] |

| Elemental Analysis | Calculated for C₁₇H₂₅NO₉S₂ (451.51): C 45.22, H 5.58, N 3.10; S 14.20. Found: C 45.20, H 5.56, N 3.10, S 14.18%.[3] |

Synthesis and Experimental Protocols

dot

Caption: General synthetic workflow for this compound.

Exemplary Experimental Protocol: One-Pot Synthesis of Per-O-acetylated Thioglycosides

This one-pot protocol, adapted from methods for synthesizing similar thioglycosides, is an efficient approach starting from an unprotected sugar.[4]

Materials:

-

Unprotected hexose (e.g., D-glucose or D-galactose)

-

Acetic anhydride (stoichiometric amount)

-

Boron trifluoride etherate (BF₃·OEt₂) as a catalyst

-

Thioacetic acid

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the unprotected sugar in anhydrous DCM, add a catalytic amount of BF₃·OEt₂.

-

Cool the reaction mixture to 0 °C and add a stoichiometric amount of acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material and formation of the per-O-acetylated intermediate.

-

To the same reaction mixture, add thioacetic acid (1.5 equivalents).

-

Stir the reaction at room temperature and monitor by TLC until the per-O-acetylated intermediate is consumed and the desired thioglycoside is formed.

-

Quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure this compound.

Applications in Research and Drug Development

This compound and related thioglycosides are pivotal intermediates in glycochemistry and drug discovery. Their primary applications stem from their stability and their ability to act as versatile glycosyl donors.

dot

Caption: Key applications of this compound.

Glycosyl Donors in Oligosaccharide Synthesis

The thioacetyl group at the anomeric position can be readily activated by various thiophilic promoters (e.g., N-iodosuccinimide (NIS), dimethyl(methylthio)sulfonium triflate (DMTST)) to generate a reactive glycosyl cation or a related intermediate. This intermediate can then be trapped by a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic linkage. This strategy is fundamental to the stepwise and block synthesis of complex oligosaccharides, which are crucial for studying biological processes and for the development of carbohydrate-based therapeutics.[5][6]

Synthesis of Glycoconjugates

Thioglycosides are extensively used in the synthesis of glycoconjugates, such as glycoproteins and glycolipids. These molecules play vital roles in cell recognition, signaling, and immune responses. The ability to chemically synthesize these complex structures allows researchers to investigate their biological functions and to develop novel therapeutic agents, including vaccines and targeted drug delivery systems.[5]

Precursors for Enzyme Inhibitors

Derivatives of thioglycosides have been explored as inhibitors of glycosyltransferases and glycosidases, enzymes that are involved in the biosynthesis and degradation of glycans.[3] By mimicking the natural substrates of these enzymes, thioglycoside analogues can block their activity, which is a promising strategy for the development of treatments for various diseases, including cancer and viral infections. The thio linkage in these compounds often imparts greater stability towards enzymatic hydrolysis compared to their O-glycoside counterparts.

Conclusion

This compound is a key building block in modern glycoscience. Its robust chemical nature, coupled with the versatile reactivity of the anomeric thioacetate, makes it an invaluable tool for the synthesis of complex carbohydrates and glycoconjugates. While detailed characterization of this specific molecule is not widely published, the extensive literature on closely related compounds provides a solid foundation for its synthesis and application. As the fields of glycobiology and carbohydrate-based drug discovery continue to expand, the importance of versatile and reliable glycosyl donors like this compound will undoubtedly continue to grow.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-d-galactopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]

In-Depth Technical Guide: Structure Elucidation of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, with a primary focus on the β-D-glucopyranose isomer. This compound is a key intermediate in the synthesis of various biologically active molecules and serves as a valuable tool in glycobiology research. Its structure has been established through a combination of synthetic methods and detailed spectroscopic and crystallographic analyses.

Chemical Structure and Synthesis

The fundamental structure of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose consists of a pyranose ring with O-acetyl groups at positions 2, 3, 4, and 6, and an S-acetyl group at the anomeric (C1) position, confirming it as a thioglycoside.

An In-depth Technical Guide to the Physical and Chemical Properties of Acetylated Thioglycosides

Introduction: Acetylated thioglycosides are a cornerstone class of molecules in modern carbohydrate chemistry and drug development. Characterized by a sulfur linkage at the anomeric carbon and acetyl protecting groups on the hydroxyls, these compounds offer a unique combination of stability and reactivity. Their stability under a wide range of reaction conditions makes them excellent intermediates, while their ability to be activated under specific promotion allows for their use as potent glycosyl donors in the synthesis of complex oligosaccharides.[1] Furthermore, their resistance to enzymatic cleavage by glycosidases makes them valuable tools as metabolic inhibitors and probes in biological systems.[2][3] This guide provides a comprehensive overview of their physical and chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

I. Physical Properties

The physical properties of acetylated thioglycosides are largely influenced by the nature of the sugar, the anomeric configuration (α or β), the aglycon group (the group attached to the sulfur), and the crystalline packing. They are typically stable, crystalline solids with well-defined melting points, which makes them easy to handle and purify. Their acetyl groups render them soluble in many common organic solvents like chloroform, dichloromethane, and ethyl acetate, but poorly soluble in water.

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of acetylated thioglycosides. Key identifying features are found in NMR, IR, and mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1) is a key diagnostic signal, typically appearing as a doublet. For β-thioglycosides, it is found further upfield (around δ 4.5-5.0 ppm) with a large coupling constant (J₁,₂ ≈ 9-10 Hz) due to the trans-diaxial relationship with H-2. For α-anomers, this signal is downfield (δ > 5.5 ppm) with a smaller coupling constant. The acetyl methyl groups produce sharp singlets in the δ 1.9-2.2 ppm region.[4]

-

¹³C NMR: The anomeric carbon (C-1) signal is highly diagnostic, appearing in the δ 80-90 ppm range. The carbonyl carbons of the acetyl groups are found around δ 169-171 ppm, and the acetyl methyl carbons are near δ 20-21 ppm.[4]

-

-

Infrared (IR) Spectroscopy: The most prominent absorption bands are the strong C=O stretching vibrations from the acetyl groups, typically found in the 1740-1760 cm⁻¹ region. C-O stretching bands are also visible in the 1000-1250 cm⁻¹ range.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.[6] Common fragmentation patterns involve the loss of acetyl groups and cleavage of the glycosidic bond.[7]

Table 1: Physical and Spectroscopic Data for Representative Acetylated Thioglycosides

| Compound Name | Structure | Melting Point (°C) | Optical Rotation [α]D | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Ref |

| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | β-D-Glc(OAc)₄-SPh | 115-116 | -47.0° (c 1.0, CHCl₃) | 7.5-7.2 (m, 5H, Ar-H), 5.2-5.0 (m, 3H, H-2, H-3, H-4), 4.75 (d, 1H, J=10.0 Hz, H-1), 2.08, 2.03, 2.00, 1.98 (4s, 12H, 4xOAc) | [8] |

| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | β-D-Glc(OAc)₄-SEt | 88-89 | -28.5° (c 1.0, CHCl₃) | 5.2-4.9 (m, 3H, H-2, H-3, H-4), 4.51 (d, 1H, J=10.0 Hz, H-1), 2.7 (q, 2H, SCH₂), 2.09, 2.07, 2.02, 1.99 (4s, 12H, 4xOAc), 1.28 (t, 3H, CH₃) | [9] |

| p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | β-D-Glc(OAc)₄-STol | 112-114 | -40.0° (c 1.0, CHCl₃) | 7.35 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 5.2-5.0 (m, 3H, H-2, H-3, H-4), 4.69 (d, 1H, J=10.0 Hz, H-1), 2.32 (s, 3H, Ar-CH₃), 2.07, 2.03, 2.00, 1.98 (4s, 12H, 4xOAc) | [8] |

II. Chemical Properties

The chemical behavior of acetylated thioglycosides is defined by the stability of the anomeric carbon-sulfur bond and the reactivity of the molecule as a glycosyl donor upon activation.

Stability

A key advantage of thioglycosides is their high stability compared to O-glycosides. They are resistant to a wide range of reaction conditions used for manipulating protecting groups, including mild acidic and basic hydrolysis, making them excellent intermediates in multi-step syntheses. Their sulfur linkage is also stable against enzymatic cleavage by most glycosidases, a property exploited in the design of metabolic inhibitors.[2]

Reactivity as Glycosyl Donors

While stable, the thioglycosidic bond can be readily activated by thiophilic promoters to generate a reactive intermediate, such as a glycosyl oxocarbenium ion, which is then attacked by a nucleophile (the glycosyl acceptor).[10] The acetyl groups at C-2 participate in the reaction, typically leading to the formation of a 1,2-trans-glycosidic linkage via a neighboring group participation mechanism.

Activation Methods

A variety of promoter systems have been developed to activate thioglycoside donors, with the choice depending on the reactivity of the donor and acceptor.[1]

-

Halonium-based Promoters: The most common system is N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH) or silver triflate (AgOTf).[1]

-

Lewis Acids: Strong Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl triflate (TMSOTf), and tin(IV) chloride (SnCl₄) can promote thioglycosylation.[9][11]

-

Transition Metals: More recently, methods using catalytic amounts of transition metals like palladium(II), copper(II), and gold(III) have been developed, offering milder reaction conditions.[12][13]

Common Side Reactions

A potential complication in thioglycoside chemistry is aglycon transfer , where the activated thio-aglycon can react with a free hydroxyl group on the glycosyl acceptor or even the product molecule. This side reaction can be problematic, especially in complex syntheses. The use of sterically hindered aglycons, such as the 2,6-dimethylphenyl (DMP) group, has been shown to effectively prevent this undesired transfer.[14]

III. Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis and manipulation of acetylated thioglycosides.

Protocol 1: One-Pot Synthesis of Per-O-Acetylated Thioglycosides

This protocol, adapted from the work of Das et al., describes an efficient method for preparing acetylated thioglycosides directly from unprotected sugars.

-

Setup: Place a suspension of the unprotected sugar (e.g., D-glucose, 10.0 mmol) in acetic anhydride (Ac₂O, 51.0 mmol) in a round-bottom flask. Cool the flask in an ice bath with continuous stirring.

-

Catalyst Addition: To the cold suspension, slowly add boron trifluoride etherate (BF₃·OEt₂, 15.0 mmol). The reaction is exothermic. For larger scale reactions, careful temperature control is critical.

-

Acetylation: Allow the reaction mixture to stir. Monitor the completion of the per-O-acetylation step by Thin-Layer Chromatography (TLC).

-

Thiolysis: Once acetylation is complete, add the corresponding thiol (e.g., thiophenol, 15.0 mmol) directly to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature. The reaction time varies depending on the sugar and thiol used (typically a few hours). Monitor the formation of the thioglycoside by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until neutral, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or silica gel column chromatography.

Protocol 2: Deacetylation of Acetylated Thioglycosides (Zemplén Conditions)

This protocol describes the removal of acetyl protecting groups under basic conditions to yield the unprotected thioglycoside.[8]

-

Dissolution: Dissolve the acetylated thioglycoside (e.g., p-tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside, 1.0 mmol) in anhydrous methanol (MeOH).

-

Catalyst Preparation: Prepare a fresh solution of 0.5 M sodium methoxide (NaOMe) in methanol.

-

Reaction: Add a catalytic amount of the NaOMe solution (e.g., 0.1 equivalents) to the solution of the thioglycoside.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid or an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.

-

Purification: Filter the mixture (if a resin was used) and concentrate the filtrate under reduced pressure. The resulting deprotected thioglycoside can be purified by crystallization or chromatography.[8]

Protocol 3: Glycosylation using an Acetylated Thioglycoside Donor (NIS/TfOH Activation)

This is a standard protocol for activating a thioglycoside donor to form a glycosidic bond with an acceptor alcohol.[1]

-

Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.), the acetylated thioglycoside donor (1.2-1.5 equiv.), and freshly activated molecular sieves (3Å or 4Å).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula and stir the suspension at room temperature for 30-60 minutes.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).

-

Promoter Addition: Add N-iodosuccinimide (NIS, 1.2-1.5 equiv.) to the cold suspension.

-

Activation: After stirring for a few minutes, add a solution of triflic acid (TfOH, 0.1-0.2 equiv.) in CH₂Cl₂ dropwise. The reaction mixture typically turns a dark color.

-

Reaction: Stir the reaction at the low temperature, monitoring its progress by TLC.

-

Quenching: Once the donor is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Work-up: Allow the mixture to warm to room temperature. Filter the suspension through a pad of Celite®, washing with CH₂Cl₂. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the desired oligosaccharide.[1]

IV. Applications in Research and Drug Development

Acetylated thioglycosides are not merely synthetic intermediates; they are powerful tools in chemical biology and drug discovery.

-

Oligosaccharide Synthesis: They are extensively used as building blocks in the convergent synthesis of complex glycans and glycoconjugates due to their stability and reliable activation.[10][11]

-

Metabolic Decoys and Inhibitors: Because the thioether linkage is resistant to enzymatic hydrolysis by glycosidases, thioglycoside analogues of natural sugars can act as metabolic decoys.[2] When introduced to cells, they can intercept and truncate the biosynthesis of cell-surface glycans. This has been demonstrated to reduce leukocyte adhesion, a key process in inflammation, highlighting their potential as therapeutic agents.[2][15][16]

-

Probes for Biological Systems: Their stability makes them ideal for use as probes to study carbohydrate-protein interactions and to investigate the function of glycosyltransferases and other carbohydrate-processing enzymes.[3]

V. Visualizations

Workflow for Synthesis and Application of Acetylated Thioglycosides

Caption: General workflow from an unprotected sugar to an acetylated thioglycoside and its subsequent use in chemical synthesis or as a biological probe.

Mechanism of Action as a Metabolic Decoy

Caption: Simplified pathway showing how a thioglycoside acts as a metabolic decoy, intercepting a glycosyltransferase to truncate glycan biosynthesis.[2]

References

- 1. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. New methods for the synthesis and activation of thioglycosides [morressier.com]

- 12. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a sulfur-containing carbohydrate derivative of significant interest in glycochemistry and drug discovery. While a specific CAS number for the broadly defined "hexopyranose" is not uniquely assigned, this guide will focus on the most relevant isomers, primarily the glucopyranose and galactopyranose forms, for which data is available. This document details its chemical properties, synthesis methodologies, and potential applications, offering valuable insights for researchers in the field.

Chemical and Physical Properties

This compound is a drug intermediate used in the synthesis of various active compounds.[1] The properties of this compound can vary depending on the stereochemistry of the hexopyranose ring (e.g., glucose, galactose) and the anomeric configuration (α or β). The following table summarizes the available data for specific isomers.

| Property | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside |

| Molecular Formula | C₁₆H₂₂O₁₀S |

| Melting Point | 95°C[2] |

| Solubility | Acetone, Chloroform, Dichloromethane, Ether, Ethyl Acetate[2] |

| Storage | Recommended long-term storage at -20°C[2] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives generally involves the introduction of a thioacetyl group at the anomeric center of a per-O-acetylated hexopyranose. While specific protocols for the 1-S-acetyl derivative are not extensively detailed in readily available literature, the synthesis can be approached through the reaction of a per-O-acetylated glycosyl halide with a thioacetate salt or by using thioacetic acid under appropriate conditions.

A general and efficient one-pot method for the synthesis of the precursor, per-O-acetylated thioglycosides, has been reported.[3] This involves the sequential per-O-acetylation of an unprotected reducing sugar followed by thioglycosidation using a thiol in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂).[3]

General Experimental Protocol for the Synthesis of Per-O-acetylated Thioglycosides:

This protocol is adapted from a general method for the synthesis of thioglycosides and serves as a foundational procedure that can be modified for the specific synthesis of the 1-S-acetyl derivative.

To a solution of the appropriate per-O-acetylated hexopyranose (e.g., β-D-glucose pentaacetate) in a dry solvent such as dichloromethane, a thiol (in this case, thioacetic acid) is added. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate or triflic acid, and is often carried out at reduced temperatures (e.g., 0 °C to room temperature) under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

The workflow for a typical synthesis of a thioglycoside from a per-acetylated sugar is illustrated in the following diagram:

Caption: General workflow for the synthesis of this compound.

Characterization

Biological Activity and Applications

Thioglycosides, in general, are recognized for their increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This property makes them valuable tools in glycobiology and as potential therapeutic agents.[5] Peracetylated thioglycosides are often used to enhance cell permeability, with the acetyl groups being removed by intracellular esterases to release the active carbohydrate.[5]

S-glycosides have been shown to function as metabolic decoys in cellular biosynthetic pathways, disrupting processes important in inflammation.[5] They have been found to be effective at lower concentrations than their O-glycoside analogs in disrupting cellular lactosamine biosynthesis on N- and O-linked glycans.[5] This suggests that S-acetylated thioglycosides could be valuable probes for studying glycan biosynthesis and may have potential as anti-inflammatory agents.

The following diagram illustrates the proposed mechanism of action for thioglycosides as metabolic decoys:

Caption: Proposed mechanism of action for thioglycosides as metabolic decoys.

Conclusion

This compound represents a class of carbohydrate derivatives with significant potential in chemical biology and drug development. While detailed characterization and specific biological activity data for the 1-S-acetyl derivative remain to be fully elucidated in publicly accessible literature, the foundational knowledge of thioglycoside synthesis and their role as metabolic inhibitors provides a strong basis for future research. This guide serves as a starting point for scientists and researchers interested in exploring the synthesis and application of this promising class of molecules. Further investigation into the specific properties and biological functions of the various isomers of this compound is warranted to fully unlock their potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL ISOTHIOCYANATE(14152-97-7) 13C NMR [m.chemicalbook.com]

- 5. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway for 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose

An In-depth Technical Guide to the Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose

This guide provides a comprehensive overview of the chemical synthesis pathway for this compound, a valuable compound in glycochemistry and drug development. The synthesis is presented as a two-step process, commencing from the readily available β-D-glucose pentaacetate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose is typically achieved through a two-step reaction sequence. The first step involves the conversion of β-D-glucose pentaacetate to the intermediate, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. This is followed by a nucleophilic substitution reaction with a thioacetate source to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

This procedure outlines the bromination of the anomeric position of per-acetylated glucose.

Materials:

-

β-D-Glucose pentaacetate

-

Red phosphorus

-

Bromine

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a fume hood, a solution of phosphorus tribromide is prepared in situ by slowly adding bromine to a suspension of red phosphorus in glacial acetic acid at 0 °C.

-

β-D-Glucose pentaacetate is dissolved in glacial acetic acid and added to the freshly prepared phosphorus tribromide solution.

-

The reaction mixture is stirred at room temperature for approximately 3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose

This step involves the nucleophilic substitution of the anomeric bromide with a thioacetate anion.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Potassium thioacetate

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is dissolved in acetone or DMF.

-

Potassium thioacetate is added to the solution, and the mixture is stirred at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose. The reaction has been reported to proceed in quantitative yields.[2]

Quantitative Data

| Step | Reactant | Product | Reagents | Yield | Reference |

| 1 | β-D-Glucose pentaacetate | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Phosphorus tribromide | ~83.5% | [1] |

| 2 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose | Potassium thioacetate | Quantitative | [2] |

Concluding Remarks

The synthesis pathway detailed in this guide provides an efficient method for the preparation of this compound. The starting materials are commercially available, and the reactions are well-established in organic chemistry. The procedures outlined are robust and can be scaled for various research and development needs. The final product is a versatile building block for the synthesis of more complex thioglycosides and glycoconjugates with potential applications in medicinal chemistry and glycobiology.

References

A Technical Guide to Acetylated Thiohexopyranose Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylated thiohexopyranose derivatives represent a promising class of compounds in medicinal chemistry and drug development. The incorporation of a sulfur atom at the anomeric position of a hexopyranose ring, combined with acetylation of the hydroxyl groups, yields molecules with unique physicochemical properties and diverse biological activities. This technical guide provides a comprehensive literature review of these derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and scientists working on the discovery and development of novel therapeutics.

Synthesis of Acetylated Thiohexopyranose Derivatives

The synthesis of acetylated thiohexopyranose derivatives, often referred to as per-O-acetylated thioglycosides, is well-established in carbohydrate chemistry. These methods typically involve the reaction of a protected or unprotected hexopyranose with a thiol in the presence of a catalyst.

Key Synthetic Methodologies

Several effective methods for the synthesis of per-O-acetylated thioglycosides have been reported, offering researchers flexibility in terms of starting materials, catalysts, and reaction conditions.

1. One-Pot Per-O-Acetylation and Thioglycosidation from Unprotected Sugars:

This efficient approach combines the acetylation of the sugar and the introduction of the thio-moiety into a single reaction vessel, streamlining the synthetic process.

-

Catalysts: Boron trifluoride etherate (BF3·OEt2) is a commonly used catalyst for this one-pot synthesis[1].

-

Reagents: The reaction typically employs a stoichiometric amount of acetic anhydride for the acetylation and an appropriate alkyl or aryl thiol for the thioglycosidation[1].

2. Triflic Acid-Mediated Thioglycosidation of Per-acetylated Sugars:

This method utilizes the strong Brønsted acid, triflic acid (TfOH), to promote the reaction between a per-acetylated sugar and a thiol.

-

Advantages: This protocol is characterized by high reaction rates and product yields, with some reactions achieving high efficiency with sub-stoichiometric amounts of TfOH[2].

-

Scope: The method is applicable to a wide range of sugar series and thiols, including thiophenol and p-thiocresol[2].

3. Iodine-Catalyzed Synthesis:

Iodine can be used as a catalyst for the solvent-free per-O-acetylation of sugars with stoichiometric acetic anhydride. The resulting per-acetylated sugar can then be converted in situ to the corresponding thioglycoside.

-

Procedure: After per-acetylation, treatment with a thiol, such as ethanethiol or thiocresol, in the presence of iodine yields the anomerically pure thioglycoside in good overall yield.

Experimental Protocols

General Procedure for One-Pot Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside:

| Step | Procedure |

| 1 | To a stirred suspension of D-glucose (1.8 g, 10.0 mmol) in acetic anhydride (5.1 mL, 54.0 mmol) at 0 °C, add boron trifluoride etherate (1.9 mL, 15.0 mmol) dropwise. |

| 2 | Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). |

| 3 | Add thiophenol (1.5 mL, 14.6 mmol) to the reaction mixture. |

| 4 | Stir the mixture at room temperature for the appropriate time (typically a few hours, monitored by TLC). |

| 5 | Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and water. |

| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 7 | Purify the residue by column chromatography on silica gel to afford the desired product. |

Biological Activity of Acetylated Thiohexopyranose Derivatives

While the synthesis of acetylated thiohexopyranose derivatives is well-documented, the literature specifically detailing their biological activities with quantitative data is more limited. The available information suggests potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Certain acetylated thiohexopyranose derivatives have demonstrated promising antimicrobial properties. For instance, a series of N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones were synthesized and evaluated for their antibacterial and antifungal activities.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones [3][4]

| Compound | S. epidermidis | B. subtilis | E. coli | C. albicans | A. niger | F. oxysporum |

| 4k (p-F) | 0.156 | 0.313 | 0.313 | 0.156 | 0.313 | 0.156 |

| 4l (p-Br) | 0.156 | 0.156 | 0.313 | 0.156 | 0.156 | 0.156 |

| 4m (p-I) | 0.156 | 0.156 | 0.313 | 0.156 | 0.156 | 0.156 |

| 4n (p-Cl) | 0.156 | 0.156 | 0.313 | 0.156 | 0.156 | 0.156 |

| Nystatin | - | - | - | 0.078 | 0.078 | 0.156 |

Note: The substituents in parentheses refer to the para-substituent on the phenyl ring of the sydnone moiety.

The results indicate that compounds bearing a halogen substituent on the phenyl ring (4k-4n) exhibited significant activity against the tested bacterial and fungal strains[3][4].

Experimental Protocols for Antimicrobial Activity Screening

Agar Well Diffusion Method:

| Step | Procedure |

| 1 | Prepare nutrient agar plates and inoculate them with the test microorganism. |

| 2 | Create wells of a specific diameter in the agar using a sterile cork borer. |

| 3 | Add a defined concentration of the test compound solution to each well. |

| 4 | Incubate the plates at the appropriate temperature for 24-48 hours. |

| 5 | Measure the diameter of the zone of inhibition around each well. |

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

| Step | Procedure |

| 1 | Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate. |

| 2 | Add a standardized inoculum of the test microorganism to each well. |

| 3 | Include positive (microorganism without compound) and negative (broth only) controls. |

| 4 | Incubate the plate at the appropriate temperature for 24 hours. |

| 5 | Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. |

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the reviewed literature detailing the signaling pathways modulated by acetylated thiohexopyranose derivatives. Further research is required to elucidate their mechanisms of action at the molecular level.

Below are generalized diagrams representing typical experimental workflows in this area of research.

Caption: General workflow for the synthesis of acetylated thiohexopyranose derivatives.

Caption: Workflow for the biological evaluation of acetylated thiohexopyranose derivatives.

Conclusion and Future Directions

Acetylated thiohexopyranose derivatives are a class of compounds with accessible synthetic routes and demonstrated potential for biological activity, particularly in the antimicrobial field. The one-pot synthesis from unprotected sugars offers an efficient means of generating a diverse library of these molecules for further screening.

However, a significant gap exists in the understanding of their broader biological potential. Future research should focus on:

-

Expanding Biological Screening: A systematic evaluation of these derivatives against a wider range of biological targets, including various cancer cell lines and clinically relevant enzymes, is crucial.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Generating quantitative data (e.g., IC50, MIC values) for a larger set of derivatives will enable the development of QSAR models to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which these compounds exert their biological effects is essential for their rational development as therapeutic agents.

By addressing these areas, the full therapeutic potential of acetylated thiohexopyranose derivatives can be unlocked, paving the way for the development of novel drugs to address unmet medical needs.

References

- 1. One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of acetyl protecting groups in carbohydrate chemistry

An In-depth Technical Guide to the Role of Acetyl Protecting Groups in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of synthetic carbohydrate chemistry, enabling the precise modification of complex polyhydroxylated structures. Among the arsenal of available protecting groups, the acetyl group stands out for its versatility, reliability, and unique stereoelectronic properties.[1] This technical guide provides a comprehensive overview of the role of acetyl protecting groups in carbohydrate synthesis. It delves into their advantages, such as ease of introduction and removal, and their profound influence on the stereochemical outcome of glycosylation reactions through neighboring group participation. Disadvantages, including the potential for acyl migration and the formation of orthoester side products, are also critically examined.[1][2][3] Detailed experimental protocols for acetylation and deacetylation are provided, alongside tabulated quantitative data for key transformations. Furthermore, key chemical pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates.[1]

Introduction: The Significance of Protecting Groups in Carbohydrate Chemistry

Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, making regioselective reactions a significant challenge.[4][5] Protecting groups are essential tools that temporarily mask one or more of these hydroxyls, allowing for chemical transformations to be performed on specific, unprotected sites.[6][7] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not interfere with the desired chemical transformations.[7]

The acetyl (Ac) group is one of the most widely used ester-type protecting groups in carbohydrate chemistry.[8][9] Its popularity stems from its low cost, stability under mildly acidic conditions, and the ease with which it can be introduced and subsequently removed under basic conditions.[9][10] Crucially, acetyl groups also play a pivotal role in directing the stereochemical outcome of glycosylation reactions.[11][12]

Properties of Acetyl Protecting Groups

Advantages

-

Ease of Introduction and Removal: Acetylation is typically achieved in high yields using common reagents.[13][14] Deprotection is also highly efficient, most commonly via base-catalyzed saponification (Zemplén deacetylation).[8]

-

Stereodirecting Influence: An acetyl group at the C-2 position of a glycosyl donor provides powerful "neighboring group participation," reliably leading to the formation of 1,2-trans-glycosidic linkages.[7][11]

-

Electron-Withdrawing Nature: As an acyl group, the acetyl group is electron-withdrawing, which "disarms" a glycosyl donor, reducing its reactivity.[15][16][17] This property is fundamental to modern reactivity-based one-pot oligosaccharide synthesis strategies.

-

Crystallinity: Peracetylated sugars are often highly crystalline, which facilitates their purification.

Disadvantages

-

Acyl Migration: Under basic or even neutral conditions, acetyl groups can migrate between adjacent hydroxyl groups, particularly from a secondary to a primary position (e.g., O-4 to O-6) or between vicinal cis-hydroxyls.[2][18][19][20] This isomerization can lead to complex product mixtures and complicates synthetic strategies.[3][21]

-

Orthoester Formation: During glycosylation reactions with participating groups like C-2 acetate, the formation of stable orthoester byproducts can sometimes occur, reducing the yield of the desired glycoside.[22]

-

Lability to Base: While their base lability is exploited for deprotection, it also means they are incompatible with strongly basic reaction conditions required for other transformations (e.g., benzylation with NaH).[21]

Introduction of Acetyl Groups: Acetylation

Acetylation is the process of introducing acetyl groups onto the hydroxyl functions of a carbohydrate. This is typically one of the first steps in a synthetic sequence.[13]

Global Acetylation (Peracetylation)

The most common method for protecting all hydroxyl groups is peracetylation.

-

Acetic Anhydride in Pyridine: The classical method involves treating the carbohydrate with acetic anhydride (Ac₂O) in pyridine, which acts as both a solvent and a base.[21] 4-(Dimethylamino)pyridine (DMAP) is often added as a superior catalyst.[21]

-

Acid-Catalyzed Acetylation: Lewis acids such as zinc chloride or protic acids like perchloric acid can catalyze peracetylation with acetic anhydride, often under solvent-free conditions or in acetic acid.[13][14]

Regioselective Acetylation

Achieving protection of a single hydroxyl group in the presence of others is a significant synthetic challenge.[4] Several methods have been developed to achieve regioselective acetylation:

-

Enzymatic Acetylation: Lipases can catalyze the acetylation of specific hydroxyl groups with high regioselectivity.[23]

-

Organotin and Borinic Acid Catalysis: The use of dibutyltin oxide or diarylborinic acids can activate specific diol systems, allowing for subsequent regioselective acylation.[4][17][24]

-

Aqueous Phase Acetylation: A method using 1-acetylimidazole and tetramethyl-ammonium hydroxide (TMAH) in water has been shown to give highly regioselective acetylation of primary hydroxyl groups.[4][23][25]

Removal of Acetyl Groups: Deacetylation

The removal of acetyl groups is typically performed under basic or, less commonly, acidic conditions.

Base-Catalyzed Deacetylation (Saponification)

-

Zemplén Deacetylation: This is the most common method, utilizing a catalytic amount of sodium methoxide (NaOMe) in methanol (MeOH).[8] The reaction is fast, clean, and proceeds under mild conditions, typically at room temperature.[8] The mechanism involves nucleophilic attack of the methoxide ion on the acetyl carbonyl carbon.

-

Other Basic Conditions: Other reagents like ammonia in methanol, potassium carbonate, or mild amine bases can also be used.[26]

Acid-Catalyzed Deacetylation

Acidic conditions are less frequently used for global deacetylation due to the risk of cleaving acid-labile glycosidic bonds or other protecting groups (like acetals).[27] However, they can be useful for selective deacetylation. For instance, treatment with HCl in ethanol can preferentially remove acetyl groups at O-3, O-4, and O-6, leaving the C-2 acetyl group intact under certain conditions.[27][28]

Role in Stereocontrol of Glycosylation Reactions

Protecting groups have a profound impact on the stereochemical outcome of glycosylation reactions.[11][12][15] The acetyl group is a classic example of a "participating" group.

Neighboring Group Participation

When an acetyl group is placed at the C-2 position of a glycosyl donor, it controls the stereoselectivity of the glycosylation. Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acetate attacks the transient oxocarbenium ion from the α-face, forming a stable bicyclic dioxolenium ion intermediate.[7] This intermediate completely shields the α-face of the anomeric carbon. Consequently, the incoming glycosyl acceptor can only attack from the β-face, leading exclusively to the formation of a 1,2-trans-glycosidic linkage.[5][7]

Remote Participation

Acyl groups at other positions, such as C-4 or C-6, can also participate in glycosylation reactions, albeit often less effectively than a C-2 acyl group.[16][29] This "remote participation" can influence the α/β selectivity by forming transient cyclic intermediates that shield one face of the anomeric center.[29] For instance, a C-4 acyl group in galactose donors has been shown to increase α-selectivity.[29]

Electronic (Arming/Disarming) Effects

The electron-withdrawing nature of acetyl groups decreases the electron density of the pyranose ring, destabilizing the positive charge of the oxocarbenium ion intermediate formed during glycosylation.[15][17] This deactivating or "disarming" effect makes acetylated glycosyl donors less reactive than their benzylated ("armed") counterparts. This difference in reactivity is the foundation for chemoselective and one-pot glycosylation strategies, where an armed donor can be selectively activated in the presence of a disarmed one.[17]

Orthogonal Protecting Group Strategies

In the synthesis of complex oligosaccharides, multiple protecting groups are used that can be removed under different conditions without affecting the others.[30] This is known as an orthogonal strategy.[21][30] Acetyl groups (base-labile) are commonly used in combination with benzyl ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride), and acetals (removed by acid).[6][31] This allows for the selective deprotection of a specific hydroxyl group at a chosen stage of the synthesis for further elaboration.[21]

Data Presentation: Quantitative Summary

Table 1: Comparison of Common Acetylation Conditions

| Method | Acetylating Agent | Catalyst/Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Standard Peracetylation | Acetic Anhydride | Pyridine, DMAP (cat.) | 0°C to RT, 12 h | >90% | [13] |

| Lewis Acid Catalyzed | Acetic Anhydride | In(OTf)₃ (5 mol%) | 0°C, 1 h, solvent-free | 85-99% | [13] |

| Regioselective (Primary OH) | 1-Acetylimidazole | TMAH, Water | RT, 2-12 h | 70-95% | [4][25] |

| Anomeric Acetylation | Acetic Anhydride | Na₂CO₃, Water | RT, stir | Variable |[32] |

Table 2: Comparison of Common Deacetylation Conditions

| Method | Reagent | Solvent | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Zemplén Deacetylation | NaOMe (catalytic) | Methanol | RT, 10-60 min | Global | [8] |

| Anomeric Deacetylation | Zinc Acetate | Methanol | Mild | Anomeric position | [26] |

| Anomeric Deacetylation | MgO | Methanol | 40°C | Anomeric position |

| Selective Deacetylation | HCl/EtOH | Chloroform | RT | Spares C-2 OAc |[27][28] |

Experimental Protocols

Protocol 1: Peracetylation of α-D-Glucose using In(OTf)₃

This protocol is adapted from the procedure described by Bose and coworkers.[13]

-

To a flask containing acetic anhydride (3.3 mL, ~30 equiv.) is added α-D-glucose (200 mg, 1.1 mmol).

-

The resulting solution is cooled to 0°C in an ice bath.

-

Indium(III) trifluoromethanesulfonate (In(OTf)₃) (30 mg, 53 µmol, 0.05 equiv.) is added to the stirred solution.

-

The reaction is stirred at 0°C for one hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, ethyl acetate (20 mL) is added to the flask.

-

A 10% aqueous solution of sodium carbonate (Na₂CO₃) is carefully added, and the biphasic mixture is stirred vigorously for 1 hour to quench excess acetic anhydride.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is removed under reduced pressure to yield the peracetylated product, which can be further purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Zemplén De-O-acetylation

This protocol is a general and widely used method for removing acetyl groups.[8]

-

The O-acetylated carbohydrate (1.0 equiv.) is dissolved in dry methanol (2–10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to 0°C in an ice bath.

-

A catalytic amount of sodium methoxide solution (e.g., a few drops of a 1 M solution in methanol) is added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC until the starting material is completely consumed.

-

Once the reaction is complete, acidic ion-exchange resin (H⁺ form, e.g., Amberlite IR120) is added to the mixture.

-

The suspension is stirred until the pH of the solution becomes neutral (check with pH paper).

-

The resin is filtered off through a cotton plug or a sintered glass funnel and washed thoroughly with methanol.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to afford the desired deprotected carbohydrate.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. doria.fi [doria.fi]

- 4. Regioselective acetylation of carbohydrates and diols catalyzed by tetramethyl-ammonium hydroxide in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 6. tutorchase.com [tutorchase.com]

- 7. news-medical.net [news-medical.net]

- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 18. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.abo.fi [research.abo.fi]

- 20. scispace.com [scispace.com]

- 21. youtube.com [youtube.com]

- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Regioselective acetylation of carbohydrates and diols catalyzed by tetramethyl-ammonium hydroxide in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. DSpace [helda.helsinki.fi]

- 28. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability and Recommended Storage of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose is a key intermediate in the synthesis of various biologically active compounds and complex carbohydrates.[1] Its stability is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment. The information presented is based on the general principles of carbohydrate chemistry and the known behavior of acetylated thioglycosides.

Introduction

Acetylated sugar compounds, such as this compound, are fundamental building blocks in glycochemistry. The acetyl groups serve as protecting groups for the hydroxyl moieties, rendering the molecule soluble in many organic solvents and suitable for a variety of chemical transformations.[2] The anomeric thioacetyl group is a precursor to the free thiol, which can then be used in glycosylation reactions. Thioglycosides are generally more stable towards hydrolysis than their O-glycoside counterparts.[3][4] However, both the O-acetyl and S-acetyl groups are susceptible to hydrolysis under certain conditions. Understanding the stability of this molecule is crucial for its effective use in research and development.

Chemical Structure and Properties

-

IUPAC Name: (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

-

Molecular Formula: C₁₆H₂₂O₁₀S[5]

-

Molecular Weight: 422.41 g/mol

-

Appearance: Typically a white to off-white crystalline solid.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, light, and humidity. The primary degradation pathways involve the hydrolysis of the ester (O-acetyl) and thioester (S-acetyl) linkages.

pH Stability

The compound is most stable at a neutral to slightly acidic pH (pH 4-6).

-

Acidic Conditions (pH < 4): Under strongly acidic conditions, hydrolysis of the acetyl groups can occur, with the anomeric thioacetyl group being particularly susceptible.

-

Basic Conditions (pH > 8): Basic conditions will rapidly hydrolyze both the O-acetyl and S-acetyl groups. The Zemplén transesterification is a classic example of acetyl group removal under basic conditions.

Thermal Stability

As a solid, the compound is relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation, especially in the presence of moisture. For a similar compound, 2,3,4,6-Tetra-O-acetyl-D-galactopyranose, the recommended storage temperature is 2-8°C.

Photostability

While there is no specific data on the photostability of this compound, many complex organic molecules can be sensitive to UV light. It is prudent to protect it from prolonged exposure to light.

Oxidative Stability

The thioacetyl group can be susceptible to oxidation. For instance, S-acetyl groups can be oxidized by nitrites to form disulfide bonds.[6] Contact with strong oxidizing agents should be avoided.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of similar compounds. This data is illustrative and should be confirmed by experimental studies.

| Condition | Parameter | Expected Outcome | Primary Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | De-acetylated products, free thiol |

| Basic Hydrolysis | 0.1 M NaOH, 25°C, 4h | Complete degradation | De-acetylated products, free thiol |

| Oxidative Stress | 3% H₂O₂, 25°C, 24h | Potential oxidation of sulfur | Disulfide derivatives, sulfoxides |

| Thermal Stress | 80°C, 75% RH, 7 days | Moderate degradation | De-acetylated products |

| Photostability | UV light (254 nm), 24h | Potential for minor degradation | Unspecified photoproducts |

Recommended Storage Conditions

To ensure long-term stability and purity, the following storage conditions are recommended:

-

Temperature: 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

-

Container: Use a tightly sealed, light-resistant container.

-

Moisture: Protect from moisture. Store in a desiccator if necessary.

Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 24 hours.

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal: Store the solid compound at 80°C and 75% relative humidity for 7 days. Dissolve in the initial solvent before analysis.

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for monitoring the purity and degradation of the compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

This method should be validated to demonstrate its ability to separate the parent compound from its degradation products.[9]

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a chemical intermediate.

Potential Degradation Pathway

Caption: Potential degradation pathways for the title compound.

Conclusion

This compound is a moderately stable compound that requires careful handling and storage to maintain its integrity. The primary routes of degradation are hydrolysis of the acetyl and thioacetyl groups, which are accelerated by acidic or basic conditions and elevated temperatures. For optimal stability, the compound should be stored at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own stability assessments and ensure the quality of this important synthetic intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. research.rug.nl [research.rug.nl]

- 4. Site-selective introduction of thiols in unprotected glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00817G [pubs.rsc.org]

- 5. This compound | C16H22O10S | CID 259717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. acdlabs.com [acdlabs.com]

- 9. biopharminternational.com [biopharminternational.com]

A Technical Guide to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose and Its Analogs for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose and its closely related analogs. This document provides a comprehensive overview of commercial suppliers, key quantitative data, detailed experimental protocols for synthesis, and insights into its applications in biomedical research, particularly as a glycosyl donor and a potential modulator of glycosyltransferase activity.

Commercial Availability and Physicochemical Properties

Direct commercial suppliers for this compound are limited, with some vendors like MedChemExpress listing it as a drug intermediate. However, several closely related and functional analogs, primarily the 1-thio-β-D-glucopyranose and 1-thio-α/β-D-galactopyranose derivatives, are readily available from various suppliers. These analogs are crucial starting materials or comparators for research involving the title compound.

Below is a summary of the quantitative data for these key analogs, compiled from various commercial suppliers.

| Compound Name | Supplier(s) | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) |

| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | Glycon Biochemicals, Echemi | C₁₄H₂₀O₉S | 364.37 | >99% | 114-116 |

| 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-glucopyranose | Glycodepot | C₁₄H₂₀O₉S | 364.37 | >99% (HPLC) | 114-116 |

| 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-galactopyranose | Glycodepot | C₁₄H₂₀O₉S | 364.37 | >99% (HPLC) | 85 |

| 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Synthose | C₂₁H₂₆O₉S | 454.49 | Min. 98% | 116-117 |

Note: The data presented is aggregated from publicly available information from the listed suppliers and may vary by batch.

Experimental Protocols: Synthesis of Acetylated Thioglycosides

The synthesis of this compound and its analogs typically involves the reaction of a per-O-acetylated sugar with a sulfur nucleophile. A common and efficient method is the reaction of acetobromoglucose or acetobromogalactose with potassium thioacetate.

Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose

This protocol is adapted from established methods for the synthesis of thioglycosides.

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

-

Potassium thioacetate

-

Acetone, anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 equivalent) in anhydrous acetone, add potassium thioacetate (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the potassium bromide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose.

Applications in Drug Development and Research

Thioglycosides, including this compound, are valuable tools in glycobiology and drug discovery. Their primary applications include:

-

Glycosyl Donors: The thioacetyl group at the anomeric position can be selectively removed to generate a reactive thiolate, which can then be used in glycosylation reactions to synthesize complex oligosaccharides and glycoconjugates.[1] The stability of the thioglycosidic bond under various reaction conditions makes them versatile building blocks in multi-step syntheses.

-

Enzyme Inhibitors: These compounds can act as mimics of natural carbohydrate substrates and function as inhibitors of glycosyltransferases and glycosidases.[2] For instance, they have been investigated as potential inhibitors of O-GlcNAc transferase (OGT), an enzyme implicated in various diseases, including cancer and diabetes.[3][4]

Logical Workflow for Synthesis

The synthesis of the target compound and its analogs follows a logical progression from readily available starting materials.

Caption: Synthetic workflow for this compound.

Potential Mechanism of Action as an O-GlcNAc Transferase (OGT) Inhibitor

The structural similarity of peracetylated thioglycosides to the natural substrate of OGT, UDP-GlcNAc, suggests a competitive inhibition mechanism. After cellular uptake and deacetylation, the resulting thioglycopyranose could be processed by the hexosamine salvage pathway to form a UDP-sugar analog that inhibits OGT.

Caption: Proposed mechanism of OGT inhibition by a thioglycoside analog.

References

- 1. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]

- 4. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose is a versatile and stable glycosyl donor used in the chemical synthesis of oligosaccharides and glycoconjugates. Its stability under various reaction conditions, coupled with the ability to be activated by a range of thiophilic promoters, makes it a valuable building block in carbohydrate chemistry. The acetyl protecting groups at the O-2, O-3, O-4, and O-6 positions influence the reactivity and stereoselectivity of glycosylation reactions, typically favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation. The anomeric thioacetyl group provides a stable yet activatable handle for glycosidic bond formation.

These application notes provide an overview of the use of this compound as a glycosyl donor, including common activation methods, and detailed experimental protocols for its application in glycosylation reactions.

Key Applications

-

Oligosaccharide Synthesis: A fundamental building block for the assembly of complex oligosaccharides, which are crucial for studying biological processes and for the development of carbohydrate-based therapeutics.[1][2][3]

-

Glycoconjugate Synthesis: Used in the synthesis of glycoconjugates, such as glycoproteins and glycolipids, which are essential for understanding cell-cell recognition, signal transduction, and immune responses.

-

Drug Development: Serves as a precursor in the synthesis of glycosylated drug candidates, where the carbohydrate moiety can improve pharmacokinetic properties like solubility and bioavailability.

General Glycosylation Workflow

The following diagram outlines a typical workflow for a glycosylation reaction using a thioglycoside donor like this compound.

Caption: General workflow for chemical glycosylation.

Activation Methods and Quantitative Data

A variety of promoters can be used to activate the anomeric thioacetyl group for glycosylation. The choice of promoter system can significantly impact reaction efficiency and stereoselectivity.

| Promoter System | Typical Conditions | Yield Range (%) | Stereoselectivity (β:α) | Notes |

| NIS / TfOH | CH₂Cl₂, -40 °C to rt | 70-95 | High β-selectivity | A widely used and effective method for activating thioglycosides. The catalytic amount of TfOH is crucial. |

| DMTST | CH₂Cl₂, 4Å MS, -20 °C to 0 °C | 60-85 | Good β-selectivity | Dimethyl(methylthio)sulfonium triflate is a powerful thiophilic promoter. |